molecular formula C26H39N B14220435 2,5-Diethynyl-N,N-dioctylaniline CAS No. 824428-82-2

2,5-Diethynyl-N,N-dioctylaniline

Cat. No.: B14220435
CAS No.: 824428-82-2
M. Wt: 365.6 g/mol
InChI Key: ICJBEUQBVHWIAY-UHFFFAOYSA-N
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Description

2,5-Diethynyl-N,N-dioctylaniline is an organic compound with the molecular formula C26H39N It is characterized by the presence of ethynyl groups at the 2 and 5 positions of the aniline ring, and dioctyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethynyl-N,N-dioctylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Alkylation: The nitrogen atom is then alkylated with octyl halides under basic conditions to introduce the dioctyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethynyl-N,N-dioctylaniline can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2,5-Diethynyl-N,N-dioctylaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,5-Diethynyl-N,N-dioctylaniline depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its ethynyl and dioctyl groups. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diethynylaniline: Lacks the dioctyl groups, resulting in different physical and chemical properties.

    N,N-Dioctylaniline: Lacks the ethynyl groups, affecting its reactivity and applications.

Properties

CAS No.

824428-82-2

Molecular Formula

C26H39N

Molecular Weight

365.6 g/mol

IUPAC Name

2,5-diethynyl-N,N-dioctylaniline

InChI

InChI=1S/C26H39N/c1-5-9-11-13-15-17-21-27(22-18-16-14-12-10-6-2)26-23-24(7-3)19-20-25(26)8-4/h3-4,19-20,23H,5-6,9-18,21-22H2,1-2H3

InChI Key

ICJBEUQBVHWIAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=C(C=CC(=C1)C#C)C#C

Origin of Product

United States

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